Methyl 3-(2-furyl)propanoate
Overview
Description
Methyl 3-(2-furyl)propanoate is an organic compound with the molecular formula C8H10O3. It is an ester derived from 3-(2-furyl)propanoic acid and methanol. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This compound is known for its pleasant odor and is used in various applications, including as a flavoring agent in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(2-furyl)propanoate is typically synthesized through the esterification of 3-(2-furyl)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester . The general reaction is as follows:
3-(2-furyl)propanoic acid+methanolH2SO4Methyl 3-(2-furyl)propanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-furyl)propanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-(2-furyl)propanol.
Substitution: 2-bromo-3-(2-furyl)propanoate.
Scientific Research Applications
Methyl 3-(2-furyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a model compound for studying the behavior of furan derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 3-(2-furyl)propanoate involves its interaction with various molecular targets. The furan ring can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by enzymes or chemical catalysts, depending on the context.
Comparison with Similar Compounds
Ethyl 3-(2-furyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Furfuryl alcohol: Contains a hydroxymethyl group attached to the furan ring.
Uniqueness: Methyl 3-(2-furyl)propanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. Its pleasant odor also makes it particularly valuable in the flavor and fragrance industry.
Properties
IUPAC Name |
methyl 3-(furan-2-yl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)5-4-7-3-2-6-11-7/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHQPGLQTVKTBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294639 | |
Record name | methyl 3-(2-furyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37493-31-5 | |
Record name | NSC97519 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-(2-furyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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